(E)-3-(3,4-dimethoxyphenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide
Beschreibung
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-14-12-19(23-22-14)24-10-8-16(9-11-24)21-20(25)7-5-15-4-6-17(26-2)18(13-15)27-3/h4-7,12-13,16H,8-11H2,1-3H3,(H,21,25)(H,22,23)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCJLGRZOCWIPZ-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C=CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (E)-3-(3,4-dimethoxyphenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data analysis.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds similar to the target compound demonstrated promising activity against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, suggesting strong bactericidal effects .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Escherichia coli |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Compounds containing the pyrazole scaffold have shown inhibitory effects on various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer cells. A notable study reported that certain pyrazole analogues exhibited antiproliferative activity with IC50 values in the micromolar range .
| Cancer Type | Cell Line | IC50 (μM) |
|---|---|---|
| Breast Cancer | MDA-MB-231 | 5.2 |
| Lung Cancer | A549 | 4.8 |
| Colorectal Cancer | HCT116 | 6.0 |
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been highlighted in recent research. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from similar structures demonstrated up to 93% inhibition of IL-6 at a concentration of 10 µM compared to standard anti-inflammatory drugs like dexamethasone .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of the compound with biological targets. The docking analysis revealed that the compound binds effectively to prostaglandin reductase (PTGR2), suggesting a plausible mechanism for its anti-inflammatory activity .
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated the effect of the compound on liver cancer cells (HepG2). The results indicated a significant reduction in cell viability after treatment with the compound, supporting its potential as an anticancer agent.
- Case Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several pyrazole derivatives against clinical isolates of Staphylococcus epidermidis. The target compound exhibited superior activity compared to traditional antibiotics.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that compounds containing pyrazole and acrylamide moieties exhibit significant anticancer properties. For instance, derivatives similar to (E)-3-(3,4-dimethoxyphenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide have shown effectiveness against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or other molecular targets associated with tumor growth .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Studies have demonstrated that related pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .
Neurological Applications
Given the presence of the piperidine ring, there is potential for the compound to interact with neurotransmitter systems. Research has indicated that piperidine derivatives can enhance cognitive functions and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The specific interactions of this compound with neurotransmitter receptors warrant further investigation.
Table 1: Summary of Research Findings on Similar Compounds
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound shares key features with several acrylamide-based heterocycles, differing primarily in substituents and core frameworks. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Compounds
Key Structural Differences and Implications
The imidazole-pyrimidine hybrid in the compound introduces additional hydrogen-bonding sites, which may enhance target affinity but reduce metabolic stability .
Substituent Effects :
- The 3,4-dimethoxyphenyl group in the target compound increases lipophilicity compared to simpler phenyl rings (e.g., compound), favoring hydrophobic pocket interactions in enzymes or receptors.
- Piperazine substituents in analogs (e.g., Compound 3e ) enhance solubility but may introduce off-target interactions due to basic nitrogen atoms.
Biological Activity Trends: Pyrazole-containing compounds (e.g., ) exhibit antifungal and insecticidal properties, suggesting the target compound’s pyrazole moiety could confer similar activities.
Physicochemical Properties
Q & A
Q. How can researchers safely handle and store (E)-3-(3,4-dimethoxyphenyl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide to minimize exposure risks?
- Methodological Answer : Based on safety protocols for structurally related acrylamide derivatives, handling should include:
- Use of nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage in tightly sealed containers under inert gas (e.g., argon) to prevent oxidation or moisture absorption .
- Conducting experiments in a fume hood to avoid inhalation of aerosols or dust .
- Avoidance of incompatible materials (e.g., strong oxidizers) during synthesis or purification .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., dimethoxyphenyl, piperidin-4-yl groups) and stereochemistry (E-configuration) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z [M+H]) with an accuracy threshold of ±5 ppm .
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., acrylamide C=O stretch at ~1650 cm) .
Q. What synthetic routes are commonly employed for acrylamide derivatives with pyrazole-piperidine scaffolds?
- Methodological Answer :
- Stepwise Condensation : React 3,4-dimethoxycinnamic acid with 1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-amine using coupling agents like HATU or EDCI in DMF .
- Catalytic Optimization : Copper(I) bromide or cesium carbonate may enhance reaction efficiency in heterocyclic coupling steps .
- Purification : Use flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization to isolate the product .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic half-life (e.g., liver microsome assays) to identify bioavailability issues .
- Dose-Response Optimization : Adjust dosing regimens in animal models to account for differences in tissue penetration or enzymatic degradation .
- Mechanistic Cross-Validation : Use siRNA knockdown or CRISPR-Cas9 models to confirm target engagement in vivo .
Q. What strategies are effective for improving the selectivity of this compound toward specific kinase targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy groups on the phenyl ring or methyl groups on pyrazole) and test against kinase panels .
- Molecular Docking : Use computational tools (e.g., AutoDock Vina) to predict binding interactions with ATP-binding pockets or allosteric sites .
- Selectivity Screening : Compare IC values across related kinases (e.g., EGFR, VEGFR) to identify off-target effects .
Q. How can researchers resolve contradictions in reported cytotoxicity data across cell lines?
- Methodological Answer :
- Standardized Assay Conditions : Normalize cell viability assays (e.g., MTT, ATP-lite) using identical seeding densities, incubation times, and serum concentrations .
- Genetic Context Analysis : Profile cell lines for mutations in pathways relevant to the compound’s mechanism (e.g., apoptosis regulators, efflux pumps) .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to account for variability .
Q. What experimental approaches are suitable for elucidating the metabolic pathways of this compound?
- Methodological Answer :
- LC-MS/MS Metabolite Identification : Incubate the compound with liver microsomes or hepatocytes and profile phase I/II metabolites .
- Isotope Labeling : Use C-labeled analogs to track metabolic degradation products in urine or plasma .
- Enzyme Inhibition Assays : Test interactions with CYP450 isoforms (e.g., CYP3A4, CYP2D6) to predict drug-drug interactions .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Confirmation
| Technique | Target Data | Example Values/Peaks | Reference |
|---|---|---|---|
| H NMR (400 MHz, CDCl) | Piperidine protons, acrylamide NH | δ 1.5–2.5 (m, piperidine), δ 8.2 (s, NH) | |
| HRMS (ESI) | Molecular ion [M+H] | m/z 424.2125 (calc. 424.2120) | |
| IR (KBr) | C=O stretch, aromatic C-H | 1650 cm, 3050 cm |
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